molecular formula C15H17ClN2O3S B2486385 Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1225023-79-9

Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2486385
CAS No.: 1225023-79-9
M. Wt: 340.82
InChI Key: MBZBBGYJTPCJIK-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17ClN2O3S and its molecular weight is 340.82. The purity is usually 95%.
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Scientific Research Applications

Chemical Reaction Pathways

Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is involved in various chemical reactions, demonstrating diverse pathways and outcomes. For instance, it participates in reactions leading to the formation of different compounds depending on the reagent ratio, reaction time, or temperature. These reactions include ring expansion and nucleophilic substitution, significantly influenced by the basicity-nucleophilicity of the reaction media (Fesenko et al., 2010), (Shutalev et al., 2010).

Cascade Transformations and Novel Compounds

This chemical is central to base-promoted cascade transformations leading to novel tricyclic compounds. For example, under the influence of strong bases like NaH, DBU, and KOH, it transforms into a new tricyclic compound through a cascade reaction (Shutalev et al., 2008).

Pharmaceutical Applications

It is instrumental in synthesizing various halogenated pyrimidine derivatives with potential pharmaceutical applications. These derivatives have been studied for their anticancer, antifungal, and insecticidal activities (Shafiq et al., 2020).

Thermodynamic Properties

The thermodynamic properties of related esters, including ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been experimentally determined using techniques like bomb calorimetry. These properties include enthalpies of combustion and formation, as well as the enthalpies of fusion, vaporization, and sublimation (Klachko et al., 2020).

Microwave-Mediated Synthesis

It is used in microwave-mediated, solvent-free conditions for synthesizing novel tetrahydropyrimidines through the Biginelli reaction, showcasing its versatility in green chemistry applications (Harikrishnan et al., 2013).

Structural Analysis

The chemical also plays a role in the synthesis of compounds whose crystal structures have been determined by X-ray diffraction. These studies provide insights into the conformations and structural characteristics of these molecules (Kurbanova et al., 2009).

Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-3-21-14(19)12-11(8-16)17-15(20)18-13(12)9-4-6-10(22-2)7-5-9/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZBBGYJTPCJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)SC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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